molecular formula C19H22N4O4 B2452948 (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone CAS No. 1903333-62-9

(4-(Pyrimidin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone

Cat. No. B2452948
CAS RN: 1903333-62-9
M. Wt: 370.409
InChI Key: DNWYHMILUMOTIG-UHFFFAOYSA-N
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Description

The compound (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone is a novel heterocyclic compound . It is part of a series of compounds that have been designed and synthesized for potential biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources. It’s part of a series of compounds that were evaluated for their anti-fibrotic activities , but the specific reactions involving this compound are not detailed.

Scientific Research Applications

Chemical Structure and Crystallization Studies

The chemical structure of compounds related to "(4-(Pyrimidin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone" has been extensively studied. For example, the crystal structure of risperidone N-oxide hydrogen peroxide methanol solvate was analyzed, revealing the conformation of the piperidine and tetrahydro pyridine rings, indicating the complexity and the potential for interaction in biological systems (Ravikumar, Sridhar, Manjunatha, & Thomas, 2005).

Pharmacokinetics and Metabolism

The metabolism, excretion, and pharmacokinetics of structurally related compounds have been examined in various species. A study on a dipeptidyl peptidase IV inhibitor detailed the absorption, distribution, and metabolic pathways, highlighting the compound's elimination via metabolism and renal clearance (Sharma et al., 2012).

Analytical Method Development

In pharmaceutical research, developing and validating analytical methods for active pharmaceutical ingredients is crucial. A novel anticonvulsant agent, "Epimidin," was explored, and an HPLC method for determining related substances was developed, demonstrating the importance of analytical chemistry in drug development (Severina et al., 2021).

Synthesis and Chemical Reactions

Research on novel synthetic pathways for pyrimidine derivatives has been conducted, contributing to the development of new pharmaceuticals and chemicals. For instance, efficient synthesis techniques for novel diarylpyridopyrimidines were outlined, showing the diversity of chemical reactions and their applications in creating compounds with potential therapeutic benefits (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Molecular Docking and Simulation Studies

Studies also involve computational methods to predict the interaction of compounds with biological targets. The metabolism study mentioned earlier included molecular docking simulations to understand how the compound interacts with enzymes, demonstrating the integration of computational and experimental methods in drug discovery (Sharma et al., 2012).

properties

IUPAC Name

[2-(oxolan-3-yloxy)pyridin-4-yl]-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c24-18(14-2-8-20-17(12-14)26-16-5-11-25-13-16)23-9-3-15(4-10-23)27-19-21-6-1-7-22-19/h1-2,6-8,12,15-16H,3-5,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWYHMILUMOTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CC(=NC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Pyrimidin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone

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